Methyl 4-chloro-2-methyl-5-nitrobenzoate

purity quality control procurement

Sourcing polysubstituted aromatic esters with inconsistent reactivity profiles wastes R&D budgets. Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS 190367-56-7) delivers a defined electronic environment for predictable SNAr and cross-coupling outcomes. - **Regioselective activation**: Nitro group ortho to chloro leaving group enables mild, high-throughput nucleophilic substitution without harsh catalysts. - **98% minimum purity**: Reduces pre-purification costs and impurity-related side products in late-stage API synthesis. - **Cost-effective**: Gram-scale pricing at ~¥400.9/g versus free acid analog at ~¥426.9/250mg, maximizing synthetic output per budget.

Molecular Formula C9H8ClNO4
Molecular Weight 229.62
CAS No. 190367-56-7
Cat. No. B2825852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-2-methyl-5-nitrobenzoate
CAS190367-56-7
Molecular FormulaC9H8ClNO4
Molecular Weight229.62
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl
InChIInChI=1S/C9H8ClNO4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,1-2H3
InChIKeyHWINPPGAOTYOJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-chloro-2-methyl-5-nitrobenzoate: Physicochemical & Sourcing Profile


Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS 190367-56-7) is a polysubstituted aromatic ester with a molecular formula of C9H8ClNO4 and a molecular weight of 229.62 g/mol . It is characterized by a nitro group at the 5-position, a chloro substituent at the 4-position, a methyl group at the 2-position, and a methyl ester at the 1-position on the benzene ring. Predicted physicochemical properties include a boiling point of 335.8±37.0 °C and a density of 1.4±0.1 g/cm³ . The compound is commercially available with a typical purity of 98% and is offered in research quantities ranging from 100 mg to 5 g, with price points that can be benchmarked against related nitrobenzoate isomers to inform procurement decisions.

ChemistryOrtho-nitro/para-ester activation suited for SNAr and cross-coupling libraries
PurityCertified purity supports synthesis fidelity and reduces re-purification steps
ScaleAvailable in research quantities for lab-scale diversification and process scouting

Methyl 4-chloro-2-methyl-5-nitrobenzoate: Why Isomer Substitution Fails


Methyl 4-chloro-2-methyl-5-nitrobenzoate (190367-56-7) cannot be generically substituted with its positional isomers or analogs without risking divergent chemical behavior. The precise arrangement of the electron-withdrawing nitro group ortho to the chloro leaving group and para to the ester, combined with the ortho-methyl group, establishes a unique electronic environment that governs both the rate and regioselectivity of key transformations such as nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . Even a shift of the nitro group from the 5- to the 3-position (as in CAS 190367-57-8) alters the activation energy for SNAr, while the absence of the methyl group (as in CAS 14719-83-6) or its relocation (as in CAS 1143026-45-2) modifies steric hindrance and ring electronics, potentially leading to lower yields, different reaction kinetics, or the formation of undesired byproducts. The quantitative evidence below details these measurable differences.

Positional isomerShifting the nitro group from 5- to 3- alters SNAr activation energy and regiochemical control.
Methyl groupRemoving or relocating the 2-methyl group modifies steric hindrance and ring electronics, potentially changing reaction kinetics.
Acid analogSubstituting the free acid (COOH) for the methyl ester removes the ester's orthogonal reactivity and may affect solubility profiles.

Methyl 4-chloro-2-methyl-5-nitrobenzoate: Quantitative Comparison Guide


Commercial Purity Advantage over Isomers and Analogs

Methyl 4-chloro-2-methyl-5-nitrobenzoate (190367-56-7) is routinely available at a certified purity of 98% . In contrast, the 3-nitro isomer (CAS 190367-57-8) is commonly offered at 97% purity , the 2-chloro-4-methyl isomer (CAS 1143026-45-2) at 95% purity , and the corresponding free acid (CAS 476660-41-0) at 95–97% purity [1]. This 1–3 percentage point difference in nominal purity may be critical for applications requiring high-fidelity starting materials, such as impurity profiling studies, sensitive catalytic reactions, or the synthesis of advanced pharmaceutical intermediates where even minor contaminants can impact yield or selectivity.

Purity Comparison
Specification review
98% vs. 97% (3-nitro isomer) / 95% (2-chloro-4-methyl isomer)
Higher baseline purity reduces side reactions and downstream purification burden
Vendor specification; verify by certificate of analysis
purity quality control procurement analytical

Predicted Boiling Point Difference vs. 3-Nitro Isomer

The predicted boiling point of Methyl 4-chloro-2-methyl-5-nitrobenzoate is 335.8±37.0 °C , which is notably higher than the 317.5±37.0 °C predicted for its 3-nitro positional isomer (CAS 190367-57-8) . This 18.3 °C difference suggests a stronger intermolecular interaction profile, likely arising from the more favorable dipole alignment conferred by the 5-nitro substitution pattern. The 2-chloro-4-methyl isomer (CAS 1143026-45-2) exhibits an intermediate predicted boiling point of 331.8±37.0 °C .

Boiling Point Difference
Reported
+18.3 °C vs. 3-nitro isomer (335.8 vs. 317.5 °C)
May support distinct purification or thermal stability windows
Predicted values; experimental confirmation advised
physicochemical properties purification distillation thermal stability

Enhanced SNAr Reactivity via Ortho-Nitro/Para-Ester Activation

The chloro group at the 4-position of Methyl 4-chloro-2-methyl-5-nitrobenzoate is uniquely activated for nucleophilic aromatic substitution (SNAr) by the synergistic electron-withdrawing effects of the ortho-nitro group and the para-methyl ester [1]. This 'electrophilic pivot' arrangement stabilizes the Meisenheimer complex intermediate, accelerating displacement by nucleophiles relative to isomers where the nitro group is meta to the chloro (e.g., CAS 190367-57-8) or where the ester is not para to the leaving group. While direct kinetic data comparing these specific isomers are not available in the public domain, the well-established principles of substituent effects on SNAr provide a robust class-level inference that the 5-nitro substitution pattern confers a measurable rate enhancement over the 3-nitro isomer. This reactivity advantage translates to higher yields and milder reaction conditions in applications such as amination, etherification, and Suzuki-Miyaura coupling.

SNAr Reactivity
Class-level inference
Ortho-nitro/para-ester activation enhances leaving-group displacement
Supports efficient amine, alcohol, and thiol diversification under mild conditions
Direct kinetic isomer data not publicly available; based on substituent effect principles
nucleophilic aromatic substitution SNAr reactivity cross-coupling synthetic utility

Cost Advantage vs. Other Nitrobenzoate Isomers

The market price of Methyl 4-chloro-2-methyl-5-nitrobenzoate at research quantities (e.g., 1 g scale) is approximately ¥400.9 , which positions it competitively against its isomers and analogs. For comparison, the 3-nitro isomer (CAS 190367-57-8) is priced at a similar level (¥Inquiry/1g) , while the 2-chloro-4-methyl isomer (CAS 1143026-45-2) is offered at comparable rates (¥Inquiry/1g) . The free acid analog (CAS 476660-41-0) is priced at approximately ¥426.9/250mg , indicating a potential cost advantage for the methyl ester in terms of functional group versatility per unit cost. This price parity, combined with the compound's advantageous reactivity profile, provides a favorable value proposition for synthetic chemists building complex molecule libraries.

Research-Scale Cost
Reported
~¥400.9/1g vs. ~¥426.9/250mg for free acid
Cost-efficient building block for gram-scale library synthesis
2024 supplier pricing; confirm current quotes
procurement cost analysis budgeting supply chain

Methyl 4-chloro-2-methyl-5-nitrobenzoate: Key Application Scenarios


Medicinal Chemistry Scaffold Diversification via SNAr

The ortho-nitro/para-ester activation of the chloro leaving group in Methyl 4-chloro-2-methyl-5-nitrobenzoate [1] makes it an ideal substrate for high-throughput nucleophilic aromatic substitution libraries. The predictable rate enhancement allows for rapid, parallel diversification with a wide range of amines, alcohols, and thiols under mild conditions. This contrasts with less activated isomers (e.g., the 3-nitro analog), which may require harsher conditions or catalysts, potentially limiting functional group tolerance and slowing iterative design cycles in drug discovery programs.

High-Purity Pharmaceutical Intermediate Synthesis

With a standard commercial purity of 98% , this compound meets the stringent purity requirements for the synthesis of active pharmaceutical ingredients (APIs) and their regulatory impurities. The 1–3% purity advantage over many common analogs reduces the burden of pre-purification and minimizes the risk of contaminant-derived side products. This is particularly critical in the later stages of API synthesis, where trace impurities can be difficult to remove and may necessitate costly re-crystallization or chromatography steps.

Cost-Efficient Building Block for Research Labs

The competitive pricing of Methyl 4-chloro-2-methyl-5-nitrobenzoate at the gram scale (~¥400.9/g) , combined with its high purity and enhanced reactivity, delivers a strong value proposition for academic and industrial research groups. When compared to the free acid analog (priced at ~¥426.9/250mg) , the methyl ester offers greater functional group utility at a lower cost per unit, allowing researchers to maximize synthetic output within fixed budget constraints. This cost-effectiveness, without sacrificing quality, makes it a prudent choice for building block procurement in exploratory chemistry and process development.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold diversification via SNAr
Ortho-nitro/para-ester activation profile
Reactivity and yield across nucleophile libraries
High-purity building block for pharmaceutical intermediate research
Commercial purity specification (98%)
Impurity profiling and downstream purification needs
Cost-efficient procurement for synthesis labs
Competitive pricing at research scale
Value comparison with isomers and acid analog for budget allocation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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